molecular formula C7H6N2O2S B2845247 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid CAS No. 1368324-11-1

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid

Cat. No. B2845247
CAS RN: 1368324-11-1
M. Wt: 182.2
InChI Key: VLVKVDNTRNHKAS-UHFFFAOYSA-N
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Description

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid (MITC) is a heterocyclic compound that is widely used in scientific research. MITC is a derivative of the naturally occurring heterocyclic compound, thiazole, and is known for its unique chemical properties and biological activities. MITC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry.

Scientific Research Applications

Chemical Synthesis and Reactions

  • C-C Bond Cleavage in 2-Acylimidazoles : 2-Acylimidazoles, similar in structure to 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid, can undergo C-C bond cleavage under neutral conditions without additional reagents or catalysts. This process avoids the use of highly reactive, toxic methylating agents, expanding the scope of reactions and providing mechanistic insights (Xin et al., 2020).

Synthesis of Heterocyclic Compounds

  • Synthesis of Imidazothiazole Derivatives : The compound's structure is closely related to imidazothiazole derivatives, which have been synthesized and evaluated for various activities. This includes the preparation of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and their transformation into acids (Abignente et al., 1983).

Development of Pharmaceutical Compounds

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles, closely related to the compound , have been synthesized and evaluated for their antagonistic activities against angiotensin II receptors. These studies contribute to the development of nonpeptide angiotensin II receptor antagonists (Kohara et al., 1996).

Green Chemistry Applications

  • Esterification in Green Chemistry : Similar compounds have been used in green chemistry applications, such as esterification of carboxylic acids with alcohols in a Bronsted acidic ionic liquid environment. This process facilitates the production of esters without volatile organic solvents, showcasing the compound's potential in environmentally friendly chemistry (Zhu et al., 2003).

Ionic Liquid Catalysts

  • Use in Ionic Liquid Catalysts : Ionic liquids related to 3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid, like 1-methyl-3-butylimidazolium hydroxide, have been used as catalysts in various chemical reactions, including Michael addition and alkylation. This highlights the compound's potential role in catalysis and solvent-free reactions (Ranu et al., 2007).

properties

IUPAC Name

3-methylimidazo[5,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)12-5-2-8-3-9(4)5/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVKVDNTRNHKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CN=CN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid

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